molecular formula C20H14BrN3O4 B11315365 6-bromo-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide CAS No. 1018143-61-7

6-bromo-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11315365
CAS No.: 1018143-61-7
M. Wt: 440.2 g/mol
InChI Key: FKSRNKGXPRMWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom, a chromene core, and an oxadiazole moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials

    Synthesis of Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Bromination: The bromine atom is introduced via bromination of the chromene core using bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform.

    Formation of Oxadiazole Moiety: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

    Final Coupling: The final step involves coupling the brominated chromene core with the oxadiazole moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the oxadiazole moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene core.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Its potential biological activities, such as anti-inflammatory or anticancer properties, are of interest for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom and the oxadiazole moiety may play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-(2-(4-bromo-phenyl)-2-oxo-ethyl)-3H-quinazolin-4-one: This compound shares the bromine and chromene core but differs in the substituents attached to the core.

    Benzamide, 2-bromo-: Another brominated compound with a simpler structure compared to the target compound.

Uniqueness

The uniqueness of 6-bromo-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide lies in its combination of a bromine atom, a chromene core, and an oxadiazole moiety. This combination imparts unique chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

CAS No.

1018143-61-7

Molecular Formula

C20H14BrN3O4

Molecular Weight

440.2 g/mol

IUPAC Name

6-bromo-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]chromene-2-carboxamide

InChI

InChI=1S/C20H14BrN3O4/c21-13-6-7-16-14(10-13)15(25)11-17(27-16)20(26)22-9-8-18-23-19(24-28-18)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,26)

InChI Key

FKSRNKGXPRMWLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.